1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one
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Overview
Description
1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a phenyl group and a 2,4,6-trimethylphenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacological agent with anti-inflammatory and analgesic properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-1-pentanone: A simpler analog with a single phenyl group.
2,4,6-Trimethylacetophenone: A compound with a similar aromatic structure but different functional groups.
4,4-Dimethyl-1-phenyl-pentan-2-one: Another ketone with a different substitution pattern.
Uniqueness: 1-Phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one is unique due to the presence of both phenyl and 2,4,6-trimethylphenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Properties
CAS No. |
112247-46-8 |
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Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-phenyl-2-(2,4,6-trimethylphenyl)pentan-1-one |
InChI |
InChI=1S/C20H24O/c1-5-9-18(20(21)17-10-7-6-8-11-17)19-15(3)12-14(2)13-16(19)4/h6-8,10-13,18H,5,9H2,1-4H3 |
InChI Key |
LWOGKFISZQSKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1C)C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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